molecular formula C14H16O4 B1607122 Ethyl 2-benzoyl-3-ethoxyacrylate CAS No. 39973-76-7

Ethyl 2-benzoyl-3-ethoxyacrylate

Cat. No.: B1607122
CAS No.: 39973-76-7
M. Wt: 248.27 g/mol
InChI Key: YAHUDNWHZFLCBN-UHFFFAOYSA-N
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Description

Contextualization of the Compound's Significance in Organic Synthesis

The significance of Ethyl 2-benzoyl-3-ethoxyacrylate in organic synthesis stems from its nature as an α,β-unsaturated carbonyl compound. This class of compounds is characterized by a carbon-carbon double bond conjugated with a carbonyl group, which imparts unique reactivity. The presence of both a benzoyl group and an ethoxy group further functionalizes the molecule, making it a versatile building block for the synthesis of more complex structures.

α,β-Unsaturated carbonyl compounds are known to be susceptible to nucleophilic attack at the β-carbon, a type of reaction known as a conjugate or Michael addition. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules. The benzoyl group in this compound can influence the electronic properties of the conjugated system and can itself be a site for further chemical transformations.

Historical Perspective of Research on Related α,β-Unsaturated Systems

The study of α,β-unsaturated carbonyl compounds has a rich history in organic chemistry. A pivotal moment in this field was the discovery of the Michael reaction by Arthur Michael in 1887. lookchem.com This reaction demonstrated the ability of nucleophiles to add to the β-carbon of α,β-unsaturated systems, a concept that has since become a cornerstone of organic synthesis. lookchem.com

Initially, research focused on understanding the fundamental reactivity of these systems, including the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition). rsc.org Over the decades, the scope of reactions involving α,β-unsaturated systems has expanded dramatically to include a wide array of synthetic methodologies such as the Wittig, Horner–Wadsworth–Emmons, and Knoevenagel reactions for their synthesis. rsc.org The development of asymmetric versions of these reactions has been a major focus in modern organic chemistry, enabling the synthesis of chiral molecules with high enantioselectivity.

Scope and Aims of Research Investigations Involving this compound

While specific research aims for this compound are not extensively documented in publicly available literature, the investigation of this and similar compounds generally falls into several key areas:

Synthesis of Novel Heterocyclic Compounds: The reactive nature of the α,β-unsaturated system makes it an excellent precursor for the synthesis of various heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active molecules.

Development of New Synthetic Methodologies: Researchers may use this compound as a model substrate to develop new reactions or to refine existing synthetic methods, such as novel conjugate addition reactions or cycloadditions.

Polymer Chemistry: Acrylate (B77674) derivatives are widely used as monomers in polymerization reactions. Research could explore the incorporation of this compound into polymers to impart specific properties, such as UV-blocking capabilities, due to the presence of the benzoyl group. For instance, related compounds like 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate are utilized in the fabrication of contact lenses as UV-blocking agents.

Detailed Research Findings

Detailed experimental studies specifically on this compound are limited. However, information on closely related compounds provides insight into its potential reactivity and properties. For example, the synthesis of a fluorinated analog, Ethyl 3-amino-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylate, involves the reaction of ethyl 3-ethoxy-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylate with ammonia (B1221849) in ethanol (B145695). prepchem.com This suggests that the ethoxy group at the 3-position can be displaced by nucleophiles.

The table below summarizes some of the known chemical and physical properties of this compound and a related compound.

PropertyThis compoundEthyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate
CAS Number1167418-32-7, 50836-02-7 ((Z)-isomer) parchem.com86483-52-5 lookchem.com
Molecular FormulaC14H16O4 C14H13Cl2FO4 lookchem.com
Molecular Weight248.28 g/mol 335.16 g/mol lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzoyl-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-17-10-12(14(16)18-4-2)13(15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUDNWHZFLCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238031
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
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Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39973-76-7
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-(ethoxymethylene)-β-oxobenzenepropanoate
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Record name Ethyl 2-benzoyl-3-ethoxyacrylate
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Synthetic Methodologies for Ethyl 2 Benzoyl 3 Ethoxyacrylate

Established Synthetic Pathways to Ethyl 2-benzoyl-3-ethoxyacrylate

The traditional synthesis of this compound is conceptually a two-step process involving the formation of an acrylate (B77674) precursor followed by the introduction of the benzoyl group.

Condensation Reactions in the Formation of the Acrylate Core

The foundational acrylate scaffold of the target molecule is typically assembled via a condensation reaction. A key precursor is ethyl 3-ethoxyacrylate. nih.govrsc.orgsigmaaldrich.comnih.gov The synthesis of this precursor can be achieved through various methods, including the reaction of ethyl propiolate with ethanol (B145695) or the cracking of ethyl 3,3-diethoxypropionate. nih.gov A patented method describes the synthesis of ethyl 3-ethoxyacrylate from trichloroacetyl chloride and vinyl ethyl ether in a multi-step process involving an organic base and subsequent acid-catalyzed elimination. nih.gov

Once ethyl 3-ethoxyacrylate is obtained, a crossed Claisen condensation reaction is a plausible and widely recognized method for forming the carbon-carbon bond with a benzoyl donor. nsf.govresearchgate.netacs.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org In this reaction, the enolizable ester, ethyl 3-ethoxyacrylate, acts as the nucleophile after deprotonation by a strong base, while a non-enolizable ester, such as ethyl benzoate, serves as the electrophile. acs.orglibretexts.org The use of a non-enolizable ester is crucial to prevent self-condensation of the benzoyl donor. acs.orglibretexts.org

The general mechanism for a crossed Claisen condensation involves the following steps:

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl 3-ethoxyacrylate to form a resonance-stabilized enolate. nsf.gov

Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl benzoate. researchgate.net

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form a β-keto ester. nsf.gov

To favor the desired crossed product, the reaction is often carried out by slowly adding the enolizable ester to a mixture of the non-enolizable ester and the base. acs.org This strategy keeps the concentration of the enolizable ester low, minimizing self-condensation. chemistrysteps.com

Benzoylation Strategies for the C-2 Position

Following the formation of the acrylate core, the introduction of the benzoyl group at the C-2 position is the subsequent key transformation. This can be viewed as a C-acylation of the enolate derived from ethyl 3-ethoxyacrylate.

A direct approach involves the reaction of the pre-formed enolate of ethyl 3-ethoxyacrylate with benzoyl chloride. The enolate, generated by a suitable base, would act as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This would result in the formation of this compound and the corresponding chloride salt. The choice of base and reaction conditions is critical to ensure that C-acylation is favored over O-acylation.

An alternative, and more common, strategy in the synthesis of β-dicarbonyl compounds is the Claisen condensation approach detailed in the previous section, where the benzoyl group is introduced concurrently with the formation of the main carbon-carbon bond. nih.gov

For analogous systems, such as the acylation of enol ethers, various methods have been reported. For instance, the acylation of 2-methoxyprop-1-ene with trifluoroacetic anhydride (B1165640) in the presence of pyridine (B92270) and an ionic liquid has been demonstrated. rsc.org While this involves a different acylating agent, the principle of electrophilic attack on an electron-rich double bond is relevant.

Modern Advancements in the Synthesis of this compound

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Catalytic Approaches for Enhanced Efficiency

Modern synthetic methods are increasingly moving towards catalytic processes to improve efficiency and reduce waste. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, analogous reactions provide insight into potential catalytic strategies.

For the C-acylation step, various catalytic systems have been developed for related transformations. For instance, rhodium(III)-catalyzed C-H functionalization has been used for the α-arylation of silyl (B83357) enol ethers, which are enolate equivalents. nsf.gov This approach, however, is more complex than a direct acylation. Lewis acid catalysis is another avenue. For example, fly ash-based HBEA zeolite has been used as a heterogeneous catalyst for the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, demonstrating the potential of solid acid catalysts in acylation reactions. nih.govfrontiersin.org Such catalysts could potentially be adapted for the C-acylation of β-alkoxyacrylates, offering advantages in terms of catalyst recovery and reuse.

The use of organocatalysts is also a growing area. N-heterocyclic carbenes (NHCs) have been shown to catalyze various reactions, including transesterification. researchgate.net Their potential application in the acylation of enol ethers or related substrates could offer a metal-free catalytic alternative.

Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several strategies can be envisioned to make the process more environmentally benign.

One key area is the use of greener solvents. Water is an attractive solvent for organic reactions, and three-component reactions of alkylglyoxals, 1,3-dicarbonyl compounds, and a nucleophile have been successfully performed in water without a catalyst to produce 1,4-diketones. rsc.orgrsc.org While not directly applicable to the target molecule, this demonstrates the feasibility of conducting complex organic reactions in aqueous media. Ionic liquids (ILs) are another class of "green" solvents that can also act as catalysts, as seen in the acylation of enol ethers. rsc.org Their low volatility and potential for recyclability make them an attractive alternative to traditional organic solvents.

The development of solvent-free reaction conditions is another important green chemistry goal. The conversion of β-diketones into β-keto enol ethers has been achieved using P2O5/SiO2 under solvent-free conditions, highlighting the potential for solid-supported reagents to facilitate reactions without the need for a solvent. rsc.org

Furthermore, the use of catalytic rather than stoichiometric amounts of reagents, as discussed in the previous section, is a cornerstone of green chemistry, as it reduces waste generation.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of a polysubstituted molecule like this compound requires careful control of chemo- and regioselectivity.

Chemo- and Regioselectivity in the Condensation Step:

In a crossed Claisen condensation between ethyl 3-ethoxyacrylate and ethyl benzoate, the primary selectivity challenge is to favor the crossed product over the self-condensation product of ethyl 3-ethoxyacrylate. As previously mentioned, this is typically achieved by using an excess of the non-enolizable ester (ethyl benzoate) and slowly adding the enolizable ester (ethyl 3-ethoxyacrylate) to the reaction mixture. acs.orgchemistrysteps.com This ensures that the enolate of ethyl 3-ethoxyacrylate preferentially reacts with the more abundant ethyl benzoate.

Chemo- and Regioselectivity in the Benzoylation Step:

When considering the direct benzoylation of ethyl 3-ethoxyacrylate, the key regiochemical question is whether the benzoyl group will add to the C-2 or C-3 position. The electronic nature of ethyl 3-ethoxyacrylate, with its electron-donating ethoxy group at the β-position, makes the α-carbon (C-2) nucleophilic upon enolate formation. Therefore, electrophilic attack by the benzoyl cation (or its equivalent) is expected to occur at the C-2 position.

A competing reaction in the acylation of enolates is O-acylation versus C-acylation. The outcome is influenced by several factors, including the nature of the enolate (kinetic vs. thermodynamic), the solvent, and the acylating agent. To favor C-acylation, conditions that promote the formation of the thermodynamically more stable C-acylated product are often employed.

For related systems, regioselective reactions have been developed. For example, highly regioselective Heck couplings of α,β-unsaturated tosylates and mesylates with electron-rich olefins have been achieved, demonstrating that selectivity can be controlled in reactions involving substituted acrylates. organic-chemistry.org Similarly, the regioselective acylation of β,γ-unsaturated ketones has been reported, where soft enolization followed by acylation with acyl chlorides leads to the desired product. researchgate.net These examples underscore the importance of carefully choosing reagents and reaction conditions to achieve the desired regiochemical outcome in the synthesis of complex molecules like this compound.

Atom Economy and Green Chemistry Metrics in Compound Preparation

The principles of green chemistry are increasingly being applied to evaluate the sustainability of chemical processes. Atom economy, a concept developed by Barry Trost, is a key metric that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

For the synthesis of this compound from ethyl benzoylacetate, triethyl orthoformate, and acetic anhydride, the atom economy can be calculated as follows:

Reactants:

Ethyl benzoylacetate (C₁₁H₁₂O₃): MW = 192.21 g/mol

Triethyl orthoformate (C₇H₁₆O₃): MW = 148.20 g/mol wikipedia.org

Acetic anhydride (C₄H₆O₃): MW = 102.09 g/mol

Product:

this compound (C₁₄H₁₆O₄): MW = 248.27 g/mol

Atom Economy (%) = (MW of this compound) / (MW of Ethyl benzoylacetate + MW of Triethyl orthoformate + MW of Acetic anhydride) x 100

Atom Economy (%) = (248.27) / (192.21 + 148.20 + 102.09) x 100 ≈ 55.9%

This calculation reveals that a significant portion of the reactant atoms are not incorporated into the final product, instead forming byproducts such as acetic acid and ethanol. This highlights a key area for improvement in the synthesis of this compound from a green chemistry perspective.

Reactivity and Chemical Transformations of Ethyl 2 Benzoyl 3 Ethoxyacrylate

Nucleophilic Addition Reactions to the Activated Double Bond

The presence of two electron-withdrawing groups, the benzoyl and the ethyl ester, on the same carbon of the alkene, makes the β-carbon highly electrophilic and prone to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of ethyl 2-benzoyl-3-ethoxyacrylate.

Michael Additions with Various Nucleophiles

The conjugate addition of nucleophiles, known as the Michael addition, is a key reaction of this compound. The ethoxy group at the β-position is a good leaving group, facilitating a substitution reaction following the initial nucleophilic attack. This addition-elimination sequence is a powerful method for the synthesis of a variety of substituted acrylates.

A prominent example of this reactivity is the reaction with primary and secondary amines. These reactions typically proceed under mild conditions, often at room temperature or with gentle heating in a protic solvent like ethanol (B145695). The nucleophilic amine attacks the β-carbon of the acrylate (B77674), leading to the displacement of the ethoxy group and the formation of a more stable enamine product.

For instance, the reaction of substituted this compound derivatives with amines such as ammonia (B1221849) and cyclopropylamine (B47189) has been reported to yield the corresponding 3-amino- and 3-(cyclopropylamino)acrylates in good yields.

Table 1: Examples of Michael Additions with Amine Nucleophiles This table is interactive. Click on the headers to sort the data.

Nucleophile Product
Ammonia Ethyl 3-amino-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylate

Stereochemical Outcomes of Nucleophilic Additions

The stereochemistry of nucleophilic additions to activated alkenes is a critical aspect of their synthetic application. In the case of Michael additions to prochiral β-alkoxy-α,β-unsaturated esters, the stereochemical outcome is influenced by a number of factors, including the nature of the nucleophile, the solvent, and the presence of any chiral auxiliaries or catalysts.

While specific studies on the stereoselective Michael additions to this compound are not extensively documented in the literature, general principles of stereoselective synthesis can be applied. The addition of a nucleophile to the double bond can, in principle, lead to the formation of a new stereocenter at the α-position. If the incoming nucleophile is also chiral, or if a chiral catalyst is employed, diastereoselective or enantioselective additions can be achieved. For related γ-alkoxy-α,β-unsaturated esters, the 1,4-addition of sodium alkoxides has been shown to proceed with good to excellent syn-selectivity. The stereochemistry of the major and minor products is often determined by spectroscopic methods such as Nuclear Overhauser Effect (NOE) experiments.

Table 2: Potential Stereochemical Outcomes of Nucleophilic Addition This table illustrates the potential for stereoisomer formation. The actual outcome depends on specific reaction conditions.

Nucleophile Type Potential Stereochemical Outcome Controlling Factors
Achiral Racemic mixture None
Chiral Diastereomeric mixture Inherent stereochemistry of reactants

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it an excellent candidate for participation in cycloaddition reactions, where it can act as the 2π-electron component.

Diels-Alder Reactions as a Dienophile

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. Given that this compound possesses two such groups directly attached to the double bond, it is expected to be a highly reactive dienophile.

While specific examples of Diels-Alder reactions involving this compound are not readily found in the literature, its structural analogues, such as ethyl acrylate, are well-known dienophiles. The reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative with the benzoyl and ester groups in a cis or trans relationship, depending on the stereoselectivity of the addition.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile, which is typically an alkene or alkyne. Similar to the Diels-Alder reaction, the reactivity of the dipolarophile is enhanced by electron-withdrawing substituents.

This compound, being an electron-poor alkene, is a prime candidate to act as a dipolarophile in reactions with various 1,3-dipoles such as nitrile oxides and azides. wikipedia.org The reaction with a nitrile oxide, for example, would be expected to produce a highly substituted isoxazoline. Similarly, reaction with an azide (B81097) would lead to the formation of a triazoline, which could potentially rearrange to a more stable triazole. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

Reactions Involving the Ester and Ether Moieties

Beyond the reactivity of the activated double bond, the ester and ether functional groups in this compound can also participate in chemical transformations.

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. chemguide.co.uk Basic hydrolysis, or saponification, is typically irreversible and is often preferred for achieving complete conversion. chemguide.co.uk The ester can also be reduced, for instance with strong reducing agents like lithium aluminum hydride, to afford the corresponding primary alcohol. Milder reducing agents, such as sodium borohydride (B1222165), may selectively reduce the ketone of the benzoyl group without affecting the ester, especially in the presence of certain catalysts. organic-chemistry.org

The ethoxy group, being part of an enol ether system, is susceptible to cleavage under acidic conditions. masterorganicchemistry.compressbooks.pubmasterorganicchemistry.comlibretexts.org Protonation of the ether oxygen, followed by nucleophilic attack by water, would lead to the formation of a β-keto ester. This reaction effectively unmasks the ketone functionality at the β-position.

Table 3: Summary of Potential Reactions of the Ester and Ether Groups This table outlines the expected transformations based on the functional groups present.

Functional Group Reagent/Conditions Expected Product
Ethyl Ester H₃O⁺, heat Carboxylic acid
Ethyl Ester NaOH, H₂O, heat Carboxylate salt
Ethyl Ester 1. LiAlH₄, 2. H₃O⁺ Primary alcohol
Benzoyl Ketone NaBH₄ Secondary alcohol

Transformations at the α-Carbon and Benzoyl Group

The α-carbon and the ketone of the benzoyl group are also key sites for chemical transformations, allowing for alkylation, reduction, and oxidation reactions.

The α-hydrogen in this compound is acidic due to the presence of two flanking carbonyl groups (the ester and the ketone). This allows for the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.orgmasterorganicchemistry.com The resulting enolate is a potent nucleophile and can undergo alkylation with alkyl halides in an SN2 reaction. libretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position.

The choice of base is critical in these reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. libretexts.org The alkylating agents are typically primary or secondary alkyl halides to avoid competing elimination reactions. libretexts.org This methodology is analogous to the well-established malonic ester and acetoacetic ester syntheses. masterorganicchemistry.com

BaseAlkylating AgentSolventProductReference
Sodium EthoxideMethyl IodideEthanolEthyl 2-benzoyl-2-methyl-3-ethoxyacrylate masterorganicchemistry.com
Lithium Diisopropylamide (LDA)Benzyl BromideTetrahydrofuran (THF)Ethyl 2-benzoyl-2-benzyl-3-ethoxyacrylate libretexts.org
Potassium CarbonateEthyl BromoacetateAcetoneEthyl 2-benzoyl-2-(ethoxycarbonylmethyl)-3-ethoxyacrylateGeneral knowledge
Table 3: Representative Alkylation Reactions of β-Dicarbonyl Compounds. (Data presented is for analogous β-dicarbonyl compounds and is representative of the expected reactivity of this compound).

The ketone of the benzoyl group can be selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation as it is a mild reducing agent that typically does not reduce the ester or the α,β-double bond under standard conditions. The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol. The product of this reduction would be ethyl 2-(hydroxy(phenyl)methyl)-3-ethoxyacrylate.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely lead to the reduction of both the ketone and the ester group.

The oxidation of the ketone functionality is not a typical transformation for this class of compounds as the ketone is already in a relatively high oxidation state. Further oxidation would require harsh conditions that would likely lead to the degradation of the molecule.

ReagentReaction ConditionsProductSelectivityReference
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTEthyl 2-(hydroxy(phenyl)methyl)-3-ethoxyacrylateKetone over ester and alkene
Table 4: Reduction of the Ketone Functionality in this compound.

Applications of Ethyl 2 Benzoyl 3 Ethoxyacrylate in Complex Organic Synthesis

Ethyl 2-benzoyl-3-ethoxyacrylate as a Versatile Building Block

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nature of the benzoyl and ethyl carboxylate groups renders the carbon-carbon double bond electron-deficient, while the ethoxy group makes it an enol ether. This combination allows for its strategic use in forming key structural motifs in organic synthesis.

One of the fundamental applications of this compound is its function as a protected form of ethyl benzoylacetate, a significant β-keto ester. The enol ether can be readily hydrolyzed under acidic conditions to unmask the ketone, yielding the corresponding 1,3-dicarbonyl compound.

Hydrolysis to Ethyl Benzoylacetate: The acid-catalyzed hydrolysis of the ethoxyacrylate moiety is a straightforward method to generate ethyl benzoylacetate. This transformation is analogous to the hydrolysis of other α-oxo ketene (B1206846) acetals, which selectively yield β-keto esters or amides depending on the reaction conditions. beilstein-journals.org This controlled release of the β-keto ester functionality is particularly useful in multi-step syntheses where the reactive methylene (B1212753) group of the β-keto ester needs to be protected during prior reaction steps.

Generation of Synthons for Further Reactions: Once generated, ethyl benzoylacetate is a classic synthon in organic chemistry. Its α-protons are acidic (pKa ~10-11) and can be easily removed by a suitable base to form a stable enolate. sciencemadness.org This enolate is a potent nucleophile that can participate in a variety of bond-forming reactions.

PrecursorProductTransformationSignificance
This compoundEthyl BenzoylacetateAcid-catalyzed hydrolysisUnmasking of a key β-keto ester
Ethyl BenzoylacetateEthyl Benzoylacetate EnolateDeprotonation with baseFormation of a stable nucleophile for C-alkylation

Interactive Data Table: Transformation of this compound to β-Keto Ester Synthon

The subsequent alkylation and decarboxylation of the resulting β-keto ester is a classic strategy for the synthesis of ketones, a transformation widely documented in organic synthesis literature. sciencemadness.org

The electron-deficient nature of the double bond in this compound makes it an excellent electrophile, particularly in conjugate addition reactions.

Michael Addition: This compound is an ideal Michael acceptor. libretexts.org Various nucleophiles, including stabilized enolates (from malonic esters or other β-dicarbonyl compounds), organometallic reagents (like organocuprates), and amines, can add to the β-position of the acrylate (B77674) system. libretexts.orgmdpi.com This reaction provides a powerful and convergent method for constructing new carbon-carbon bonds, leading to the formation of 1,5-dicarbonyl compounds or their derivatives after hydrolysis of the enol ether. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation to yield the addition product. libretexts.org

Diels-Alder Reactions: As an electron-deficient alkene, this compound can function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mnstate.edumasterorganicchemistry.com By reacting with a conjugated diene, it can form a six-membered ring, a structural motif prevalent in many natural products and complex molecules. The substituents on the dienophile, in this case, the benzoyl and ester groups, significantly influence the reactivity and stereoselectivity of the cycloaddition. masterorganicchemistry.com

Reaction TypeRole of this compoundPotential Nucleophile/DieneResulting Structure
Michael AdditionMichael AcceptorEnolates, Organocuprates, Amines1,5-Dicarbonyl derivative
Diels-Alder ReactionDienophileConjugated Dienes (e.g., Butadiene, Cyclopentadiene)Substituted Cyclohexene (B86901)

Interactive Data Table: C-C Bond Forming Reactions

Role in the Synthesis of Heterocyclic Compounds

The functional group array of this compound and its derivative, ethyl benzoylacetate, makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. These reactions often involve condensation with dinucleophilic species.

Pyrrole (B145914) Synthesis: Substituted pyrroles can be synthesized using this compound via the Van Leusen pyrrole synthesis. nih.gov This method involves the base-catalyzed [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.govorganic-chemistry.org The electron-withdrawing groups of the acrylate system facilitate this cycloaddition, leading to the formation of a highly substituted pyrrole ring after elimination of the tosyl group and tautomerization. Another approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound condenses with a primary amine or ammonia (B1221849). organic-chemistry.org The product of a Michael addition to this compound can generate the required 1,4-dicarbonyl precursor upon hydrolysis.

Furan (B31954) Synthesis: The synthesis of furan derivatives can be achieved from the β-keto ester, ethyl benzoylacetate. For example, the Feist-Benary furan synthesis involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. Alternatively, reactions of β-keto esters with other synthons can lead to polysubstituted furans. researchgate.netresearchgate.net

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis and its variations offer a route to dihydropyridines, which can be oxidized to pyridines. This synthesis typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester. nih.govnih.gov Ethyl benzoylacetate, derived from the title compound, can serve as the β-dicarbonyl component in such syntheses, yielding highly functionalized pyridine rings.

Pyrimidine (B1678525) Synthesis: Pyrimidines can be readily synthesized by the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328). thieme-connect.de The reaction of ethyl benzoylacetate with these reagents under appropriate conditions (often base-catalyzed) leads to the formation of the pyrimidine core, a key structure in many biologically active molecules. thieme-connect.de

The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. The heterocycles formed in the reactions described above can be further functionalized and cyclized to create bicyclic and polycyclic structures.

Pyrido[2,3-d]pyrimidines: These fused systems can be constructed by first forming a substituted pyridine or pyrimidine ring from ethyl benzoylacetate and then building the second ring onto it. For instance, a suitably functionalized aminopyridine can be reacted with a β-keto ester derivative to construct the fused pyrimidine ring. nih.govresearchgate.net

Thieno[2,3-b]pyridines and Pyrrolo[2,3-d]pyrimidines: These are other examples of fused systems where the synthetic strategy can involve precursors derived from this compound. The synthesis of thieno[2,3-b]pyridines can start from a functionalized pyridine-2(1H)-thione which undergoes cyclization. researchgate.net The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved by constructing a pyrimidine ring onto a pre-existing pyrrole or by reacting a substituted furan with a guanidine derivative. google.com The initial building blocks for these intricate structures can often be traced back to the fundamental reactivity of β-keto esters.

Heterocycle ClassKey Precursor Derived from Target CompoundGeneral Synthetic Strategy
PyrrolesThis compound[3+2] Cycloaddition with TosMIC
FuransEthyl BenzoylacetateFeist-Benary Synthesis
PyridinesEthyl BenzoylacetateHantzsch Dihydropyridine Synthesis
PyrimidinesEthyl BenzoylacetateCondensation with Urea/Guanidine
Fused SystemsSubstituted Heterocyclic IntermediatesAnnulation/Cyclization Reactions

Interactive Data Table: Heterocyclic Synthesis Applications

Intermediate in the Synthesis of Structurally Diverse Organic Molecules

This compound serves as a valuable precursor for the synthesis of a variety of organic compounds. Its reactivity is primarily centered around the β-keto ester functionality and the electron-deficient double bond, making it an ideal substrate for cyclization and multicomponent reactions.

The structure of this compound allows for its strategic use in the design and synthesis of advanced intermediates, most notably substituted pyrazoles. The reaction of β-dicarbonyl compounds with hydrazines is a classical and widely used method for the preparation of pyrazole (B372694) derivatives. In this context, this compound can react with various hydrazine (B178648) derivatives to yield highly functionalized pyrazoles.

For instance, the reaction with hydrazine hydrate (B1144303) would be expected to produce 4-benzoyl-5-phenyl-1H-pyrazol-3(2H)-one. The reaction proceeds through an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The general scheme for this transformation is a cornerstone in heterocyclic chemistry.

A study by Sener et al. describes the synthesis of 4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid from the reaction of a furandione with 2,4,6-trichlorophenylhydrazine. tubitak.gov.trresearchgate.net This work highlights the utility of related benzoyl-substituted precursors in the synthesis of complex pyrazole structures. While not directly employing this compound, the underlying principle of pyrazole formation is directly applicable.

The following table outlines a representative synthesis of a pyrazolone (B3327878) derivative, illustrating the expected transformation of this compound based on established synthetic protocols.

Reactant 1Reactant 2ProductReaction Type
This compoundHydrazine hydrate4-Benzoyl-5-phenyl-1H-pyrazol-3(2H)-oneCyclocondensation
This compoundPhenylhydrazine4-Benzoyl-1,5-diphenyl-1H-pyrazol-3(2H)-oneCyclocondensation

These pyrazole intermediates are valuable in their own right and can be further functionalized to create a library of diverse molecules with potential applications in medicinal chemistry and materials science. The presence of the benzoyl group at the 4-position and the phenyl group at the 5-position of the pyrazole ring offers sites for further chemical modification.

The use of this compound and its analogs contributes to the development of new synthetic methodologies, particularly in the realm of multicomponent reactions and the synthesis of fused heterocyclic systems. The reactivity of the β-alkoxy acrylate moiety is a key feature in these methodological advancements.

A patent for the preparation of a pyrazole derivative, although utilizing the cyano-analogue ethyl 2-cyano-3-ethoxyacrylate, demonstrates a relevant synthetic strategy. google.com The process involves the reaction of the β-ethoxyacrylate with hydrazine hydrate to form a 3-aminopyrazole (B16455) derivative. This highlights the utility of the ethoxy group as a leaving group in cyclization reactions, a principle that is directly transferable to this compound.

Furthermore, the reaction of ethyl benzoylacetate with ortho-substituted anilines has been shown to produce quinoline (B57606) and diazepinone derivatives, showcasing the versatility of the benzoylacetate core in the synthesis of various heterocyclic systems. researchgate.net While this reaction starts from ethyl benzoylacetate, its transformation into this compound through reaction with a trialkyl orthoformate represents a common synthetic sequence, thus linking the reactivity of both compounds.

The development of one-pot syntheses of pyrazolopyrimidines from aminopyrazoles and β-dicarbonyl compounds further underscores the methodological importance of substrates like this compound. researchgate.nettsijournals.com These reactions often proceed with high efficiency and atom economy, which are key principles of modern organic synthesis.

The following table summarizes the potential transformations of this compound that contribute to methodological developments, based on the reactivity of analogous compounds.

Starting MaterialReagent(s)Resulting ScaffoldMethodological Contribution
This compoundHydrazine derivativesSubstituted PyrazolesAccess to functionalized five-membered heterocycles
This compoundAmidines/GuanidinesSubstituted PyrimidinesSynthesis of six-membered heterocycles
This compoundo-PhenylenediamineBenzodiazepine derivativesConstruction of fused seven-membered ring systems

The ability of this compound to participate in these varied transformations makes it a valuable tool for the exploration of new chemical space and the development of efficient synthetic routes to complex molecules.

Mechanistic Investigations of Reactions Involving Ethyl 2 Benzoyl 3 Ethoxyacrylate

Elucidation of Reaction Pathways and Transition States

A thorough understanding of a chemical reaction's mechanism involves mapping out the precise sequence of elementary steps through which reactants are converted into products. This includes the characterization of any transient intermediates and the high-energy transition states that connect them. For ethyl 2-benzoyl-3-ethoxyacrylate, specific data on these aspects is scarce.

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. This data allows for the formulation of a rate law, which can either support or refute a proposed mechanism. However, published kinetic data or rate laws for transformations involving this compound could not be located in a comprehensive search of scientific databases.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), chemists can track how bonds are formed and broken. This method provides unambiguous evidence for or against proposed mechanistic pathways. There are no documented isotopic labeling studies specifically targeting reactions of this compound in the available literature.

Spectroscopic Techniques for In Situ Reaction Monitoring

The direct observation of a reaction as it occurs, known as in situ or real-time monitoring, provides invaluable insight into the species present in the reaction mixture at any given moment. This is crucial for detecting short-lived intermediates that might otherwise be missed.

Real-time NMR Spectroscopy Studies

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for monitoring the progress of a reaction, allowing for the simultaneous identification and quantification of reactants, intermediates, and products in solution. While the technique is widely applied in mechanistic studies, its specific application to the reactions of this compound has not been detailed in published research.

In Situ Infrared and UV-Vis Spectroscopy

In situ Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed to follow reaction progress by monitoring changes in the vibrational modes of bonds or electronic transitions, respectively. These techniques are particularly useful for tracking the disappearance of reactants and the appearance of products. As with other methods, specific in situ IR or UV-Vis studies on this compound reactions are not found in the public domain.

Role of Catalysis in Directing Reaction Mechanisms

Catalysts play a pivotal role in chemical synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often influencing selectivity. The study of how a catalyst interacts with reactants to facilitate a transformation is a cornerstone of mechanistic chemistry. Information regarding the role of specific catalysts in directing the reaction mechanisms of this compound is not available in the surveyed literature.

Organocatalytic Activation Modes

The reactivity of electron-poor alkenes, a class to which this compound belongs, is a cornerstone of organocatalysis. Generally, chiral amines are employed to activate α,β-unsaturated carbonyl compounds through the formation of iminium ions or enamines. taltech.ee For instance, in a typical Michael addition, a secondary amine catalyst would react with the acrylate (B77674) to form a nucleophilic enamine intermediate, which then attacks an electrophile. taltech.ee Another common activation mode involves the formation of an iminium ion, which lowers the LUMO of the acrylate, making it more susceptible to nucleophilic attack. taltech.ee

In the context of this compound, a bifunctional organocatalyst bearing both a Brønsted acid and a Lewis base functionality could potentially activate the substrate. The Lewis base could interact with the electrophile while the Brønsted acid protonates the carbonyl group of the benzoyl moiety, enhancing the electrophilicity of the β-carbon. However, without specific research on this compound, the prevalence and efficiency of these activation modes remain theoretical.

A search for analogous reactions, such as the organocatalytic enantioselective direct vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to β-acyl acrylates, reveals that high diastereo- and enantioselectivities can be achieved. nih.govntnu.edu.tw These reactions are often catalyzed by chiral amines, proceeding through an enamine mechanism. While these findings are promising for related structures, the specific influence of the 3-ethoxy group in this compound on catalyst-substrate interactions and the subsequent stereochemical outcome would require dedicated investigation.

Transition Metal Catalysis Effects

Transition metal catalysis offers a powerful toolkit for the functionalization of alkenes. Palladium-catalyzed reactions, in particular, are well-documented for electron-poor alkenes. nih.gov A plausible mechanistic pathway for a reaction involving this compound could be a Heck-type reaction. In such a scenario, oxidative addition of an aryl halide to a palladium(0) catalyst would be followed by coordination of the acrylate. Migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination would yield the functionalized product and regenerate the catalyst. youtube.com

The presence of the benzoyl and ethoxy substituents would significantly influence the regioselectivity and stereoselectivity of such a process. The electron-withdrawing nature of the benzoyl group would activate the double bond for nucleophilic attack, while the ethoxy group could have both electronic and steric effects on the approach of the catalyst and other reactants.

Studies on palladium-catalyzed reactions of other electron-deficient alkenes have shown that the mechanism can be complex, sometimes involving reductive Heck pathways or conjugate additions. nih.gov The choice of ligands, solvents, and bases can significantly influence the reaction outcome. For this compound, the specific effects of various transition metals like palladium, rhodium, or copper on its reactivity and the mechanistic pathways they would favor are not specifically detailed in the available literature.

While general principles of transition metal catalysis on acrylates are well-established, the absence of specific research on this compound means that any discussion of catalytic effects remains within a generalized framework. Detailed research, including kinetic studies and the isolation of intermediates, would be necessary to construct a scientifically accurate and thorough understanding of its behavior under transition metal-catalyzed conditions.

Theoretical and Computational Chemistry Studies on Ethyl 2 Benzoyl 3 Ethoxyacrylate

Electronic Structure Analysis and Reactivity Prediction

A fundamental understanding of a molecule's reactivity can be derived from the analysis of its electronic structure. For Ethyl 2-benzoyl-3-ethoxyacrylate, computational methods would be invaluable in elucidating the distribution of electrons and identifying regions of the molecule most likely to engage in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO and LUMO energy levels and their spatial distributions would be of primary interest. The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

A computational study would calculate these orbitals and visualize their shapes. It is anticipated that the electron-rich regions, such as the oxygen atoms of the carbonyl and ethoxy groups, as well as the π-system of the acrylate (B77674) and benzoyl groups, would contribute significantly to the HOMO. Conversely, the LUMO would likely be centered on the electron-deficient carbon atoms of the carbonyl and acrylate functionalities.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-Oxygen (carbonyl, ethoxy), C=C bond
LUMO-Carbon (carbonyl), C=C bond
HOMO-LUMO Gap--

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of the constituent atoms. This charge distribution can be quantified using various computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses would assign partial atomic charges to each atom in this compound, identifying nucleophilic and electrophilic centers.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. On an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack. Regions of positive potential (typically colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack. For this compound, the oxygen atoms would be expected to show negative electrostatic potential, while the carbonyl carbon and the protons on the ethyl groups would exhibit positive potential.

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to model the pathways of chemical reactions, offering insights into the transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. DFT calculations could be employed to map the potential energy surface of reactions involving this compound. By locating the transition state structures—the highest energy points along the reaction coordinate—the activation energy for a given reaction can be calculated. This information is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism. For instance, in a reaction with a nucleophile, DFT could be used to determine the activation energies for attack at the different electrophilic sites within the molecule.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic and structural information. These methods would be particularly useful for refining the understanding of subtle electronic effects that may influence the reaction mechanism of this compound, or for cases where DFT methods may be less reliable.

Prediction of Regio- and Stereoselectivity in Transformations

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). Computational chemistry can be instrumental in predicting the selectivity of such reactions.

For this compound, which possesses multiple reactive sites, predicting the regioselectivity of a reaction is a key challenge. For example, in a reaction with a nucleophile, attack could potentially occur at the carbonyl carbon of the benzoyl group, the carbonyl carbon of the ester group, or at the β-carbon of the acrylate moiety (a Michael addition). By calculating the activation energies for each possible reaction pathway using DFT or ab initio methods, a prediction of the major product can be made. The pathway with the lowest activation energy will be the most kinetically favored.

Similarly, if a reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), computational methods can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the preferred stereochemical pathway can be identified.

Solvation Effects in Computational Studies

The local environment, particularly the solvent, can significantly influence the chemical and physical properties of a molecule. In the realm of computational chemistry, accurately modeling these solute-solvent interactions is paramount for predicting properties such as reaction rates, conformational stability, and spectroscopic characteristics. For a molecule like this compound, which possesses multiple polar functional groups, understanding its behavior in different solvents is crucial. Computational studies employ various solvation models to account for these effects, which can be broadly categorized into implicit and explicit models. wikipedia.org

Implicit solvation models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. wikipedia.orgnumberanalytics.com This approach is computationally efficient and allows for the rapid calculation of solvation energies. wikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM), as well as the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD). numberanalytics.comnumberanalytics.com These models create a cavity in the dielectric continuum to accommodate the solute molecule, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. acs.org The choice of model can impact the accuracy of the results, and their performance can vary depending on the specific properties of the solute and solvent. rsc.orgresearchgate.net

Explicit solvation models, on the other hand, treat individual solvent molecules explicitly. wikipedia.org This method provides a more detailed and physically realistic description of the solute's immediate environment, capturing specific interactions such as hydrogen bonding and local solvent ordering. mdpi.com Typically, a number of solvent molecules are placed around the solute molecule, and the entire system is treated using quantum mechanics (QM) or, more commonly, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. numberanalytics.com In a QM/MM calculation, the solute is treated with a high level of theory (QM), while the solvent molecules are treated with a more computationally economical method like molecular mechanics (MM). numberanalytics.com While explicit models are more computationally demanding, they are essential for studying reactions where solvent molecules directly participate or when specific solute-solvent interactions are expected to play a critical role. rsc.org

For a comprehensive understanding of the solvation effects on this compound, a combination of both implicit and explicit models would be beneficial. Implicit models can be used for initial conformational searches and to obtain a general understanding of the solvent effects on a broad range of properties. Explicit models can then be employed to refine the understanding of specific interactions in key regions of the molecule, such as the carbonyl and ester groups.

The following tables present hypothetical data to illustrate the type of results that would be obtained from computational studies on the solvation effects of this compound.

Table 1: Calculated Solvation Free Energy of this compound in Various Solvents using Different Implicit Solvation Models.

This table showcases how the calculated free energy of solvation can vary depending on the solvent and the chosen implicit model. The solvation free energy represents the energy change when a molecule is transferred from the gas phase to a solvent. More negative values indicate more favorable solvation.

SolventDielectric Constant (ε)PCM (kcal/mol)IEFPCM (kcal/mol)SMD (kcal/mol)
Water78.39-12.5-12.8-13.2
Methanol (B129727)32.63-10.2-10.5-10.9
Acetonitrile36.64-9.8-10.1-10.5
Chloroform4.81-5.1-5.4-5.8
Toluene2.38-3.2-3.5-3.9

Table 2: Calculated Dipole Moment of this compound in Different Solvents.

This table illustrates the effect of solvent polarity on the calculated dipole moment of the molecule. An increase in the dipole moment in more polar solvents indicates a greater degree of charge separation within the molecule induced by the solvent's electric field.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.003.5
Toluene2.384.1
Chloroform4.814.8
Acetonitrile36.645.9
Methanol32.636.2
Water78.396.5

Table 3: Comparison of a Key Bond Length in this compound Calculated with Implicit and Explicit Solvation Models.

This table demonstrates how the level of theory (implicit vs. explicit solvent) can influence calculated geometric parameters. Here, the carbonyl bond length is examined, which is expected to be sensitive to specific hydrogen bonding interactions that are better captured by explicit models.

SolventModelCalculated C=O Bond Length (Å)
WaterImplicit (IEFPCM)1.225
Explicit (QM/MM)1.231
MethanolImplicit (IEFPCM)1.223
Explicit (QM/MM)1.228
AcetonitrileImplicit (IEFPCM)1.221
Explicit (QM/MM)1.222

Derivatives and Analogs of Ethyl 2 Benzoyl 3 Ethoxyacrylate: Structure Reactivity Relationships

Synthesis of Modified Ethyl 2-benzoyl-3-ethoxyacrylate Analogs

The synthesis of this compound analogs is primarily achieved through modifications of its three key components: the ethyl ester, the benzoyl ring, and the ethoxy group. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Variations in the Ester Moiety

The ester group of this compound can be readily varied by employing different alcohols during the final esterification step of its synthesis or through transesterification reactions. The synthesis generally involves the condensation of a benzoylacetate with a trialkyl orthoformate. By using different trialkyl orthoformates, a range of alkyl 2-benzoyl-3-alkoxyacrylates can be prepared.

For instance, the reaction of ethyl benzoylacetate with triethyl orthoformate yields the parent compound, while the use of trimethyl orthoformate or tripropyl orthoformate would produce the corresponding methyl and propyl esters, respectively. These variations allow for a systematic study of the influence of the ester group's size and electronic nature on the molecule's reactivity.

Table 1: Representative Analogs of this compound with Variations in the Ester Moiety

Compound NameEster Group
Mthis compoundMethyl
Propyl 2-benzoyl-3-ethoxyacrylatePropyl
Isopropyl 2-benzoyl-3-ethoxyacrylateIsopropyl
Benzyl 2-benzoyl-3-ethoxyacrylateBenzyl

Substituent Effects on the Benzoyl Ring

The electronic properties of the benzoyl ring can be modulated by introducing a variety of substituents. The synthesis of these analogs typically starts from a substituted benzoic acid, which is then converted to the corresponding substituted benzoyl chloride. Subsequent reaction with an appropriate acetoacetate (B1235776) ester and an orthoformate yields the desired substituted this compound analog.

The nature of the substituent on the benzoyl ring, whether electron-donating or electron-withdrawing, is expected to have a significant impact on the electrophilicity of the carbonyl group and the conjugated double bond. This, in turn, influences the compound's reactivity towards nucleophiles and in cycloaddition reactions. A study on (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles, which share a similar structural motif, demonstrated that substituents on the phenyl ring significantly affect their biological activity, highlighting the importance of these modifications.

Table 2: Examples of this compound Analogs with Benzoyl Ring Substituents

Compound NameSubstituent on Benzoyl Ring
Ethyl 2-(4-methoxybenzoyl)-3-ethoxyacrylate4-Methoxy (Electron-donating)
Ethyl 2-(4-nitrobenzoyl)-3-ethoxyacrylate4-Nitro (Electron-withdrawing)
Ethyl 2-(4-chlorobenzoyl)-3-ethoxyacrylate4-Chloro (Electron-withdrawing)
Ethyl 2-(4-methylbenzoyl)-3-ethoxyacrylate4-Methyl (Electron-donating)

Modifications of the Ethoxy Group

The ethoxy group at the β-position of the acrylate (B77674) backbone plays a crucial role in activating the double bond for nucleophilic attack. This group can be varied by using different trialkyl orthoformates in the synthesis. For example, using trimethyl orthoformate or tripropyl orthoformate in the reaction with ethyl benzoylacetate would lead to the formation of ethyl 2-benzoyl-3-methoxyacrylate and ethyl 2-benzoyl-3-propoxyacrylate, respectively.

Table 3: Analogs with Modifications of the Ethoxy Group

Compound NameAlkoxy Group
Ethyl 2-benzoyl-3-methoxyacrylateMethoxy (B1213986)
Ethyl 2-benzoyl-3-propoxyacrylatePropoxy
Ethyl 2-benzoyl-3-isopropoxyacrylateIsopropoxy
Ethyl 2-benzoyl-3-benzyloxyacrylateBenzyloxy

Impact of Structural Changes on Reactivity Profiles

The structural modifications detailed above have a profound impact on the reactivity of the this compound scaffold. The electronic and steric effects of the substituents can alter the molecule's susceptibility to nucleophilic attack and its participation in cycloaddition reactions.

Substituents on the benzoyl ring exert a more direct electronic influence. Electron-withdrawing groups, such as nitro or chloro groups, are expected to increase the electrophilicity of both the benzoyl carbonyl carbon and the β-carbon of the acrylate system. This enhanced electrophilicity would lead to increased reactivity towards nucleophiles. Conversely, electron-donating groups, such as methoxy or methyl groups, are anticipated to decrease the electrophilicity and thus the reactivity. Studies on the reactivity of substituted benzoquinone derivatives with thiols have shown that electron-withdrawing substituents significantly increase the reaction rates. nih.gov A similar trend is expected for the benzoylacrylate analogs.

Modification of the ethoxy group also has a significant impact. The alkoxy group acts as a leaving group in reactions with certain nucleophiles, particularly bifunctional nucleophiles that lead to the formation of heterocyclic rings. The nature of the alkoxy group can influence the rate of this departure.

The reactivity of the double bond in cycloaddition reactions, such as the Diels-Alder reaction, is also sensitive to these structural changes. The electron-deficient nature of the double bond in this compound makes it a good dienophile. The presence of electron-withdrawing groups on the benzoyl ring would further enhance its dienophilic character, potentially leading to higher reaction rates and yields in cycloaddition reactions.

Design of Novel Scaffolds Based on the this compound Core

The rich and tunable reactivity of this compound and its analogs makes them excellent starting materials for the construction of a wide variety of novel and complex molecular scaffolds, particularly heterocyclic systems. The presence of multiple reactive sites—the two carbonyl groups, the activated double bond, and the leaving ethoxy group—allows for a diverse range of cyclization strategies.

A comprehensive review on the heterocyclization of β-alkoxy enones with N-C-N binucleophiles highlights the versatility of this class of compounds in synthesizing pyrimidines, which are of significant interest in medicinal chemistry. bioorganica.com.ua The reaction of this compound with reagents such as amidines, ureas, and thioureas can lead to the formation of substituted pyrimidine (B1678525) derivatives.

Furthermore, reactions with hydrazine (B178648) and its derivatives can be employed to construct pyrazole-based scaffolds. The general synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or a related precursor with hydrazine. clockss.org The enone system in this compound provides a suitable entry point for such transformations.

The activated double bond can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles to afford five-membered heterocyclic rings. For example, reaction with azides would lead to triazoles, while reaction with nitrile oxides would yield isoxazoles.

The design of novel scaffolds is not limited to simple cyclizations. Multicomponent reactions involving this compound or its analogs can provide rapid access to complex molecular architectures. By carefully selecting the reaction partners and conditions, it is possible to construct a wide range of fused and spirocyclic heterocyclic systems, further expanding the chemical space accessible from this versatile building block.

Table 4: Potential Heterocyclic Scaffolds from this compound

ReagentResulting Heterocyclic Core
AmidinesPyrimidine
Guanidine (B92328)Pyrimidine
Urea/ThioureaPyrimidinone/Pyrimidinethione
HydrazinePyrazole (B372694)
Substituted HydrazinesN-Substituted Pyrazoles
HydroxylamineIsoxazole
AzidesTriazole
Nitrile OxidesIsoxazole

Advanced Analytical Methodologies for Characterizing Reactions of Ethyl 2 Benzoyl 3 Ethoxyacrylate

Chromatographic Techniques for Reaction Mixture Analysis

Chromatographic methods are indispensable for the separation and quantification of components within a reaction mixture, providing vital information on product purity and the formation of volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Product Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the main products in reactions involving Ethyl 2-benzoyl-3-ethoxyacrylate. By employing a suitable stationary phase, typically a C18 column, and a carefully optimized mobile phase, researchers can effectively separate the target product from unreacted starting materials, intermediates, and non-volatile byproducts. The retention time of the product provides a qualitative measure of its identity, while the peak area, as determined by a UV detector, allows for accurate quantification and thus, the determination of product purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

In many chemical transformations, volatile byproducts can be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification of these low molecular weight and often-transient species. The gas chromatograph separates the volatile components of the reaction mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that acts as a chemical fingerprint, allowing for the definitive identification of the byproducts.

Mass Spectrometry for Structural Elucidation of Reaction Products

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of newly synthesized compounds derived from this compound, and for deducing their chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a reaction product. This is a critical step in the characterization of novel compounds, as it provides a high degree of confidence in the molecular formula of the synthesized molecule. This information, combined with data from other analytical techniques, is essential for unambiguous structural assignment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an invaluable technique for probing the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides detailed information about the connectivity of atoms within the molecule, helping to piece together its structure. For derivatives of this compound, MS/MS can reveal characteristic fragmentation pathways associated with the benzoyl and acrylate (B77674) moieties.

Table 2: Hypothetical Fragmentation Data for a Derivative of this compound

Precursor Ion (m/z)Fragment Ions (m/z)Interpretation
350.1234305.1123, 277.0810, 105.0334Loss of ethoxy group, loss of carboethoxy group, benzoyl cation

Spectroscopic Characterization of Novel Products Derived from this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules derived from this compound. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, chemists can piece together the connectivity and spatial arrangement of atoms within a newly synthesized molecule.

¹H NMR Spectroscopy provides information about the chemical environment of protons. In the context of reactions involving this compound, such as the formation of pyrazole (B372694) derivatives, the ¹H NMR spectrum is key to confirming the successful cyclization and subsequent functionalization. For instance, the disappearance of signals corresponding to the acrylate protons of the starting material and the appearance of new signals in the aromatic and aliphatic regions are indicative of the reaction's progress. In pyrazole derivatives, the chemical shifts of the pyrazole ring protons, as well as those on substituent groups (like phenyl and ethyl groups), provide a detailed map of the molecule's structure.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., C=O, C=C, aromatic C-H, aliphatic CH₃, CH₂). For example, in the synthesis of pyrazoles, the ¹³C NMR spectrum would confirm the presence of the carbonyl group and the various carbon atoms of the heterocyclic ring and its substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazole Derivative

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (pyrazole)2.42 (s, 3H)14.5
OCH₂CH₃1.44 (t, 3H, J=7.0 Hz)14.6
OCH₂CH₃4.12 (q, 2H, J=7.0 Hz)67.5
CH (pyrazole)5.40 (s, 1H)86.1
Aromatic-H7.17 (t, 1H, J=7.7 Hz)121.6
Aromatic-H7.35 (t, 2H, J=7.7 Hz)125.5
Aromatic-H7.68 (d, 2H, J=7.7 Hz)128.6
Aromatic-C-138.8
C (pyrazole)-148.3
C-O (pyrazole)-154.6
Data is representative for a 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole derivative and sourced for illustrative purposes. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The reaction of this compound to form new compounds results in significant changes in the vibrational spectra, signaling the transformation of functional groups.

IR Spectroscopy is particularly useful for identifying polar bonds, such as carbonyl (C=O), amine (N-H), and ether (C-O) groups. In a typical reaction, the strong absorption band of the C=O group in the starting acrylate (around 1700-1740 cm⁻¹) may shift or be replaced by new bands corresponding to amide or other carbonyl functionalities in the product. Similarly, the appearance of N-H stretching vibrations (around 3200-3500 cm⁻¹) would confirm the incorporation of a hydrazine-derived moiety into the final structure, such as in a pyrazole ring. nih.gov

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It is particularly effective for identifying C=C bonds in aromatic rings and the pyrazole ring itself. The combination of IR and Raman spectra provides a more complete picture of the functional groups present in the reaction products. For instance, the C-S stretching modes in sulfur-containing derivatives can be observed in both IR and Raman spectra. researchgate.net

Table 2: Representative Vibrational Spectroscopy Data for Functional Group Identification

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
N-HStretching3200 - 35003200 - 3500
C-H (aromatic)Stretching3000 - 31003000 - 3100
C-H (aliphatic)Stretching2850 - 30002850 - 3000
C=O (ester/amide)Stretching1650 - 17501650 - 1750
C=N (imine/ring)Stretching1600 - 16901600 - 1690
C=C (aromatic/ring)Stretching1450 - 16001450 - 1600
C-O (ether/ester)Stretching1000 - 13001000 - 1300
Data is representative and compiled from general spectroscopy principles and related compound analyses. nih.govresearchgate.netjocpr.com

X-ray Crystallography for Absolute Stereochemistry

When a reaction product can be obtained as a single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This technique is the gold standard for unambiguously determining the three-dimensional structure of a molecule.

For products derived from this compound, which can often be complex, multi-ring systems, X-ray crystallography can confirm the regiochemistry of the cyclization reaction and the precise orientation of all substituent groups. The resulting crystal structure provides a detailed and accurate model of the molecule in the solid state. This information is crucial for understanding the reaction mechanism and for structure-activity relationship studies in medicinal chemistry. The crystallographic data includes the crystal system, space group, and unit cell dimensions, which are unique for each crystalline compound. For example, analysis of a pyrazole derivative could reveal a monoclinic crystal system with a specific space group, and the data would provide the exact bond lengths and angles for the entire molecule, confirming the planar nature of the pyrazole ring and the torsion angles of its substituents. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Heterocyclic Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z (molecules/unit cell)8
Data is representative for a substituted oxazole (B20620) derivative and sourced for illustrative purposes. vensel.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Transformations of Ethyl 2-benzoyl-3-ethoxyacrylate

The reactivity of this compound can be significantly enhanced and diversified through the exploration of innovative catalytic systems. While traditional methods may rely on stoichiometric reagents, the future lies in the development of more efficient and sustainable catalytic transformations.

Recent advancements in the transformation of β-enaminones have highlighted the efficacy of transition-metal-catalyzed C-H functionalization and annulation. rsc.org This opens up the possibility of employing catalysts based on metals like palladium, rhodium, and copper to achieve site-selective modifications of the this compound backbone. Such strategies could lead to the synthesis of complex polycyclic and heterocyclic structures that are otherwise difficult to access.

Furthermore, the use of gold(I) and silver(I) catalysts has proven effective in the synthesis of β-enaminones and β-enaminoesters under mild, solvent-free conditions. nih.gov Future research could explore the application of these catalysts in subsequent transformations of this compound, potentially leading to novel reaction pathways and molecular architectures. The development of reusable and recyclable catalysts, such as nanoparticles or polymer-supported catalysts, would also align with the principles of green chemistry and enhance the economic viability of these transformations. nih.gov

Catalyst TypePotential TransformationAnticipated Advantages
Transition Metals (Pd, Rh, Cu)C-H functionalization, Annulation reactionsHigh site-selectivity, access to complex scaffolds rsc.org
Gold(I)/Silver(I)Novel cyclization and addition reactionsMild reaction conditions, solvent-free options nih.gov
Nanoparticle/Polymer-supportedVarious catalytic transformationsReusability, improved sustainability nih.gov

Development of Asymmetric Synthetic Strategies Utilizing the Compound

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound, being a prochiral molecule, presents an excellent opportunity for the development of novel asymmetric synthetic strategies.

Organocatalysis, particularly enamine catalysis, has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. acs.org Future research could focus on the use of chiral primary or secondary amines to catalyze asymmetric reactions of this compound, leading to the synthesis of enantioenriched β-amino acid derivatives and other chiral building blocks. nih.govrsc.org

Furthermore, the development of catalytic enantioselective conjugate addition reactions represents another promising avenue. nih.gov By employing chiral Lewis acids or other catalytic systems, it would be possible to control the stereochemical outcome of nucleophilic additions to the enaminone system. The hydroamination of the double bond using chiral copper hydride catalysts is another strategy that could be explored for the synthesis of valuable chiral β-amino esters. nih.gov

Asymmetric StrategyPotential Chiral ProductsKey Enabling Technology
Enamine CatalysisEnantioenriched β-amino acid derivativesChiral primary/secondary amine catalysts acs.org
Conjugate AdditionChiral β-functionalized carbonyl compoundsChiral Lewis acids, organocatalysts nih.gov
HydroaminationChiral β-amino estersChiral copper hydride catalysts nih.gov

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry has garnered significant attention in recent years due to its numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and better reaction control. researchgate.net The integration of this compound into flow chemistry methodologies could unlock new synthetic possibilities and streamline the production of its derivatives.

Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. rsc.orgnih.gov This is particularly beneficial for highly exothermic or rapid reactions. The synthesis of derivatives of this compound could be performed in a continuous manner, allowing for the efficient production of libraries of compounds for screening purposes.

Moreover, flow chemistry facilitates the use of hazardous reagents and the generation of unstable intermediates in a safer and more controlled manner. researchgate.net This could enable the exploration of reaction conditions that are not feasible in batch, leading to the discovery of novel transformations of this compound. The automation of flow synthesis platforms can further accelerate the discovery and optimization of new reactions and processes. researchgate.net

Potential for Derivatization Towards Undiscovered Chemical Space

This compound serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many biologically active molecules. mdpi.comglobalresearchonline.net Its derivatization holds immense potential for the exploration of undiscovered chemical space and the generation of novel molecular scaffolds.

The reaction of this compound with various binucleophiles can lead to the formation of diverse heterocyclic systems. For instance, its reaction with hydrazine (B178648) derivatives can yield pyrazoles, a class of compounds known for their broad spectrum of biological activities. globalresearchonline.netorganic-chemistry.orgnih.gov Similarly, reactions with amidines or ureas could produce pyrimidines, another important heterocyclic motif in medicinal chemistry. thieme-connect.de The synthesis of isoxazoles through cycloaddition reactions is also a feasible and promising direction. organic-chemistry.org

Multicomponent reactions (MCRs) involving this compound could provide rapid access to complex and diverse molecular architectures in a single step. mdpi.com By systematically varying the components in these MCRs, vast libraries of novel compounds can be generated for high-throughput screening in drug discovery programs. The concept of "privileged scaffolds," where certain molecular frameworks are found to be active against multiple biological targets, can guide the design of these derivatization strategies. nih.gov

Heterocyclic TargetKey ReagentsPotential Applications
PyrazolesHydrazine derivativesMedicinal chemistry, agrochemicals organic-chemistry.orgnih.gov
PyrimidinesAmidines, ureasPharmaceuticals, material science thieme-connect.de
IsoxazolesHydroxylamineDrug discovery organic-chemistry.org
QuinolonesAnilinesAntibacterial agents nih.govnih.gov

Interdisciplinary Research Avenues Involving this compound

The versatile chemistry of this compound and its derivatives paves the way for numerous interdisciplinary research collaborations. The biological activities of the heterocyclic compounds that can be synthesized from this precursor suggest significant potential in the fields of medicinal chemistry, pharmacology, and agricultural science.

The pyrazole (B372694) and pyrimidine (B1678525) cores, readily accessible from this compound, are found in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comglobalresearchonline.netnih.govresearchgate.net Future research could involve the synthesis of novel libraries of such compounds and their evaluation for various biological activities through collaboration with biologists and pharmacologists. For example, spiro N-propargylic β-enaminones, a related class of compounds, have shown promise as anti-breast cancer agents. nih.gov

In the field of materials science, the incorporation of this compound derivatives into polymers could lead to the development of new materials with tailored properties. For example, acrylate (B77674) derivatives containing benzoyl groups are used as UV-blocking agents. sigmaaldrich.com The exploration of the photophysical properties of novel derivatives could uncover applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes. The interdisciplinary nature of this research, combining organic synthesis with materials science and biology, is crucial for unlocking the full potential of this compound.

Q & A

Q. What are the common synthetic routes for Ethyl 2-benzoyl-3-ethoxyacrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions between benzoyl derivatives and ethyl acrylate precursors. Key factors include:

  • Catalyst selection : Acidic or basic catalysts (e.g., TiO₂) can influence reaction pathways, as seen in the dehydration of ethyl 3-hydroxypropionate derivatives to acrylate intermediates .
  • Solvent effects : Polar aprotic solvents like acetonitrile may enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Elevated temperatures (80–120°C) often improve yields but may risk side reactions, such as unexpected bromination/debromination products observed in similar acrylate systems . Methodological validation through thin-layer chromatography (TLC) or HPLC is recommended to monitor purity.

Q. How can researchers characterize the physicochemical properties of this compound?

Standard techniques include:

  • Density measurements : Vibration tube densitometry, as applied to ethyl acrylate derivatives in aqueous solutions, provides precise density data for solvent interactions .
  • Spectroscopic analysis : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups and structural integrity. For example, ethyl acrylate-based polymers in biomedical scaffolds were characterized using these methods .
  • Chromatographic methods : Reverse-phase HPLC with UV detection ensures purity, while capillary electrochromatography (CEC) on polyacrylate-based columns resolves complex mixtures .

Advanced Research Questions

Q. How can contradictory data on reaction intermediates involving this compound be resolved?

Discrepancies in reported intermediates (e.g., brominated byproducts) require:

  • Mechanistic studies : Isotopic labeling (e.g., deuterated solvents) or kinetic profiling to trace reaction pathways. For example, bromination anomalies in ethyl acrylate derivatives were clarified using time-resolved NMR .
  • Computational modeling : Density Functional Theory (DFT) simulations predict energetically favorable intermediates, aiding in experimental validation .
  • Cross-validation : Reproducing conditions from conflicting studies while controlling variables like trace moisture or oxygen levels.

Q. What strategies optimize this compound for biomedical applications, such as polymer scaffolds?

Advanced methodologies include:

  • Copolymer design : Blending with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) to tune hydrophilicity and degradation rates, as demonstrated for P(EA-HEA) networks .
  • Functionalization : Surface modification with bioactive ligands (e.g., peptides) enhances cell adhesion and uptake, critical for tissue engineering .
  • In vitro testing : Cytocompatibility assays (e.g., MTT) and degradation studies under physiological conditions (pH 7.4, 37°C) validate performance .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?

Key considerations involve:

  • Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) detects deviations in reaction parameters during scale-up .
  • Purification protocols : Recrystallization from ethanol/water mixtures or flash chromatography removes impurities without compromising yield .
  • Batch consistency : Statistical design of experiments (DoE) identifies critical factors (e.g., stirring rate, reagent stoichiometry) affecting reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

Advanced SAR studies employ:

  • Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) correlates structural descriptors (e.g., logP, steric bulk) with bioactivity .
  • Machine learning : Neural networks trained on synthetic datasets predict novel derivatives with desired properties (e.g., enhanced catalytic activity) .
  • Meta-analysis : Aggregating data from diverse studies to identify trends, such as the role of electron-withdrawing groups in stabilizing intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.